

Benchmarking the potency and selectivity of Hpk1-IN-8 against published data

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Compound of Interest

Compound Name: Protein kinase inhibitor 8

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Benchmarking Hpk1-IN-8: A Comparative Analysis of Potency and Selectivity

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hpk1-IN-8's performance against other published Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. The data presented is compiled from publicly available research to facilitate informed decision-making in drug discovery and development.

HPK1, a serine/threonine kinase, has emerged as a critical negative regulator of T-cell receptor signaling, making it a compelling target for cancer immunotherapy.[1] Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by augmenting T-cell activation, proliferation, and cytokine production.[1][2] This guide benchmarks the potency and selectivity of various HPK1 inhibitors, with a focus on contextualizing the performance of compounds where direct data for "Hpk1-IN-8" is limited and data for the closely related "CompK (HPK1-IN-7)" is used as a relevant proxy.[3]

Comparative Potency of HPK1 Inhibitors

The biochemical and cellular potencies of several notable HPK1 inhibitors are summarized below. Biochemical potency is typically measured by the half-maximal inhibitory concentration (IC50) against the purified HPK1 enzyme. Cellular potency is often assessed by measuring the inhibition of the phosphorylation of a direct HPK1 substrate, SLP-76, and the enhancement of Interleukin-2 (IL-2) secretion, a key cytokine in T-cell proliferation.[1][4]

Inhibitor	Biochemical IC50 (nM)	Cellular pSLP-76 Inhibition IC50 (nM)	Cellular IL-2 Secretion EC50 (nM)	Reference
(3S,4R)-GNE-6893	<1	-	-	[1]
Compound 1	0.0465	<20	2.24 - 4.85	[5]
Compound 15b	3.1	-	-	[5]
Compound 3-6	3.5	1040	1190	[6]
Compound 4-5	0.9	-	-	[6]
Compound 4-7	29.0	-	-	[6]
BGB-15025	1.04	-	-	[3]
CompK (HPK1-IN-7)	2.6	~6000 (mouse whole blood)	-	[3][7]
NDI-101150	-	41	-	[3][8]
ISR-05	24,200	-	-	[3][9]
ISR-03	43,900	-	-	[3][9]
M074-2865	2930	-	-	[10]

Note: "-" indicates data not available in the cited sources.

Kinase Selectivity Profile

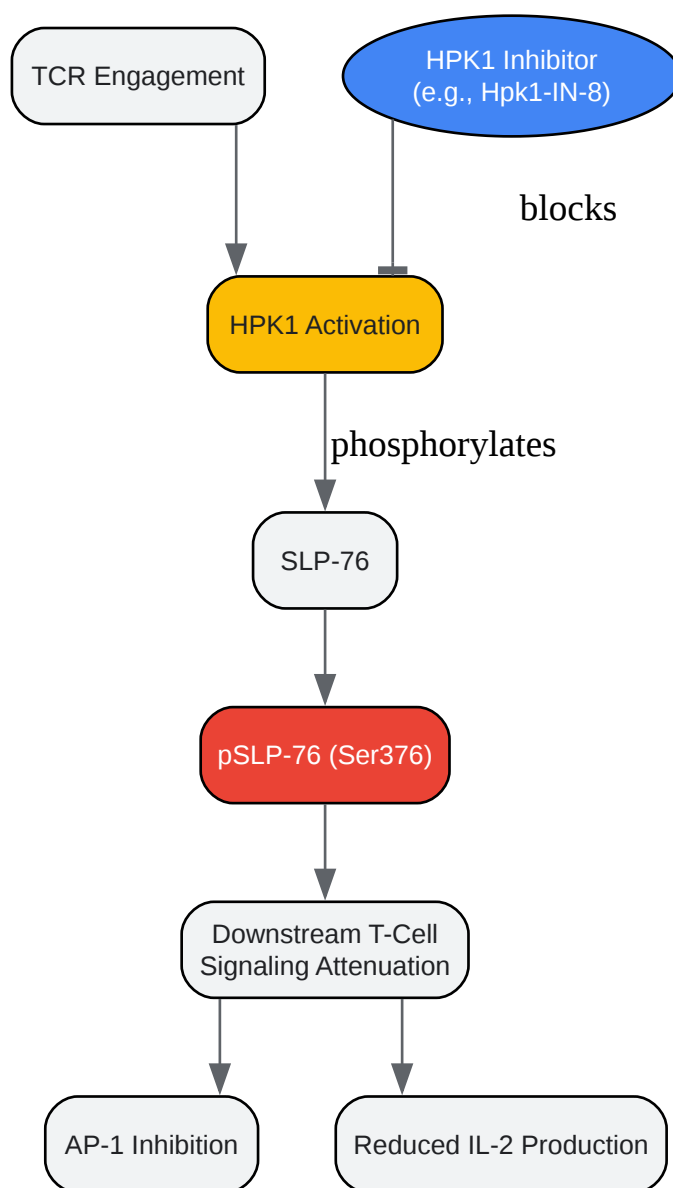
The selectivity of an inhibitor for its target kinase over other kinases is crucial for minimizing off-target effects. The following table presents the selectivity profile of selected HPK1 inhibitors against other members of the MAP4K family and other relevant kinases.[8][11]

Inhibitor	Kinase	IC50 (nM)	Fold Selectivity vs. HPK1	Reference
Hypothetical Profile	HPK1	5	1	[11]
MAP4K2	21	4.2	[11]	
STK4 (MST1)	30	6	[11]	
LCK	846	169.2	[11]	
PKCδ	391	78.2	[11]	
JAK1	>10,000	>2000	[11]	
JAK2	>10,000	>2000	[11]	
CDK2	>10,000	>2000	[11]	
NDI-101150	HPK1	-	1	[8]
GLK	-	377	[8]	
HGK	-	>10,000	[8]	
MINK	-	>10,000	[8]	
LCK	-	>2,000	[8]	
SYK	-	>20,000	[8]	

Note: The data for the "Hypothetical Profile" is illustrative and based on findings for other HPK1 inhibitors.[11]

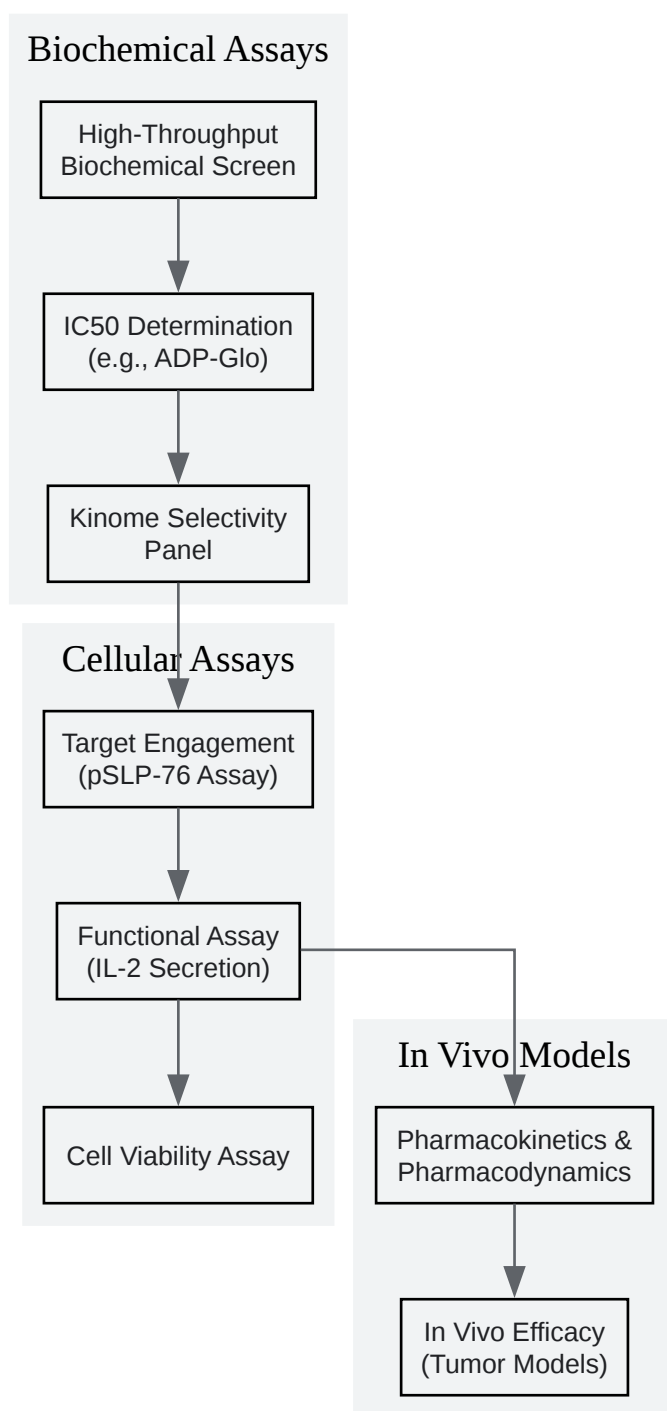
Signaling Pathways and Experimental Workflows

To understand the context of HPK1 inhibition, the following diagrams illustrate the HPK1 signaling pathway and a general workflow for validating kinase inhibitors.



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Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.



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Caption: A typical workflow for the validation of a kinase inhibitor.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are summaries of key experimental protocols used to characterize HPK1 inhibitors.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HPK1.[\[11\]](#)

- Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is initiated with the inhibitor, purified HPK1 enzyme, a substrate (like Myelin Basic Protein), and ATP. After incubation, the remaining ATP is depleted, and the generated ADP is converted back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal proportional to the initial kinase activity.[\[11\]](#)
- Procedure Outline:
 - Prepare serial dilutions of the test inhibitor.
 - In a multi-well plate, combine the inhibitor, purified recombinant HPK1 enzyme, and the substrate/ATP mixture.
 - Incubate to allow the kinase reaction to proceed.
 - Add the ADP-Glo™ Reagent to stop the reaction and deplete excess ATP.
 - Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Measure luminescence and calculate IC50 values.[\[11\]](#)

Cellular Target Engagement Assay (pSLP-76 Inhibition)

This assay determines if the inhibitor can engage HPK1 within a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.[\[4\]](#)[\[11\]](#)

- Principle: HPK1 phosphorylates SLP-76 at Serine 376 upon T-cell receptor (TCR) stimulation. An effective HPK1 inhibitor will reduce the levels of phosphorylated SLP-76 (pSLP-76). This can be measured using techniques like ELISA or Western blotting.[4][11]
- Procedure Outline (using Jurkat T-cells):
 - Culture Jurkat T-cells.
 - Pre-incubate the cells with various concentrations of the test inhibitor.
 - Stimulate the T-cell receptor (e.g., using anti-CD3/CD28 antibodies).
 - Lyse the cells and quantify the levels of pSLP-76 (Ser376) and total SLP-76 using a sandwich ELISA or other immunoassays.[11]
 - Calculate the IC50 value for the inhibition of SLP-76 phosphorylation.

Cellular Functional Assay (IL-2 Secretion)

This assay assesses the functional consequence of HPK1 inhibition on T-cell activation by measuring the secretion of the cytokine IL-2.[4][6]

- Principle: As HPK1 negatively regulates T-cell activation, its inhibition is expected to enhance the production and secretion of IL-2 following TCR stimulation.[4]
- Procedure Outline (using human PBMCs):
 - Isolate human peripheral blood mononuclear cells (PBMCs).
 - Pre-incubate the PBMCs with different concentrations of the test inhibitor.
 - Stimulate the T-cells within the PBMC population.
 - After an incubation period, collect the cell culture supernatant.
 - Quantify the concentration of IL-2 in the supernatant using an ELISA kit.[4]
 - Determine the EC50 value for the enhancement of IL-2 secretion.

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